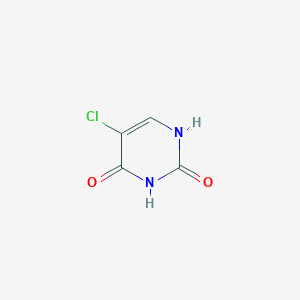

5-Chlorouracil

Descripción

Historical Development and Early Research Context of Halogenated Pyrimidine Analogs

The exploration of halogenated pyrimidine analogs began in the mid-20th century, driven by the hypothesis that such compounds could interfere with nucleic acid metabolism and potentially act as therapeutic agents. nih.gov The initial synthesis of compounds like 5-chlorouracil, 5-bromouracil, and 5-iodouracil in the 1950s was primarily aimed at developing antineoplastic agents. oup.comnih.gov This research was spurred by the observation that some tumors exhibited a higher uptake of uracil compared to normal tissues, suggesting a potential vulnerability that could be exploited by uracil analogs. nih.gov

Early studies with these halogenated pyrimidines, including this compound, focused on their incorporation into the DNA and RNA of bacteria. nih.gov These investigations provided crucial insights into the metabolic activation of these analogs and their targets for inhibiting cell growth. nih.gov While initially explored for their potential as anticancer and radiosensitizing agents, the unique biological activities of these compounds, particularly their mutagenic properties, soon became a major focus of research. oup.comnih.gov The discovery that this compound could be formed endogenously in human inflammatory tissue further broadened the scope of its scientific investigation. caymanchem.com

General Role of this compound as an Antimetabolite in Biochemical Systems

As an antimetabolite, this compound interferes with normal metabolic processes, particularly the synthesis of nucleic acids. ontosight.ai Its structural similarity to the natural pyrimidine bases, thymine and uracil, allows it to be recognized and utilized by enzymes involved in nucleotide metabolism. ontosight.aichemimpex.com This mimicry enables its incorporation into DNA and RNA, leading to disruptions in replication and transcription. ontosight.ai

The primary mechanism of its antimetabolite action involves its conversion within the cell to its corresponding nucleotide, which can then be incorporated into the growing DNA or RNA chains in place of thymidine or uridine, respectively. chemimpex.com This incorporation can lead to errors in base pairing and disrupt the normal function of these nucleic acids, ultimately inhibiting the growth of rapidly dividing cells. ontosight.ai This property has made this compound a subject of interest in cancer research for studying cancer cell growth and developing new therapeutic strategies. ontosight.ai Additionally, it is used in biochemical assays to study the enzymes involved in nucleotide metabolism, acting as either a substrate or an inhibitor. ontosight.aiontosight.ai

Significance of this compound as a Mutagenic Agent in Genetic Studies

This compound is a well-established mutagenic agent, capable of inducing genetic mutations. nih.gov Its mutagenicity stems from its ability to be incorporated into DNA in place of thymine and its subsequent mispairing during DNA replication. biocyclopedia.com While it can form a standard Watson-Crick base pair with adenine, it can also mispair with guanine. This leads to transition mutations, where a guanine-cytosine (G-C) base pair is replaced by an adenine-thymine (A-T) pair, or vice versa, in subsequent rounds of DNA replication. biocyclopedia.com

The mutagenic potential of this compound makes it a valuable tool in genetic research for studying mutation rates and mechanisms. ontosight.ai It has been used to induce mutations in various organisms, from bacteria to mammalian cells, to investigate gene function and the consequences of genetic alterations. nih.govnih.gov For instance, researchers have successfully created a viable strain of Escherichia coli where thymine in the DNA was almost completely replaced by this compound, a process accompanied by a significant number of mutations. nih.govsciencedaily.comrcsb.org The study of how cells respond to and repair the DNA damage caused by this compound also provides insights into DNA repair pathways.

Overview of Research Applications Across Disciplines

The unique properties of this compound have led to its application in a wide range of research fields:

Cancer Research: It has been studied as a potential anti-tumor agent due to its antimetabolite properties that inhibit the growth of rapidly dividing cancer cells. chemimpex.com It is also used to investigate mechanisms of cancer cell behavior and resistance.

Molecular and Cellular Biology: this compound serves as a tool to study nucleic acid structure, function, and metabolism. chemimpex.com Its incorporation into DNA and RNA allows researchers to probe the effects of halogen substitution on these critical biomolecules.

Genetic Toxicology: Its mutagenic and clastogenic (chromosome-damaging) properties are utilized to understand the mechanisms of DNA damage and repair. nih.govnih.gov

Microbiology: It has been employed in studies of bacterial genetics and evolution, as demonstrated by the creation of E. coli with a this compound-based genome. nih.govsciencedaily.com It has also been investigated for potential antimicrobial and antiviral activities. chemimpex.comontosight.ai

Environmental Science: The discovery of this compound as a disinfection byproduct in drinking water and an environmental pollutant has prompted research into its environmental fate and potential health implications. nih.govacs.org

Biochemistry: It is used in biochemical assays as a substrate or inhibitor to characterize enzymes involved in nucleotide metabolism. ontosight.aiontosight.ai

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance |

| Cancer Research | Studied as an anti-tumor agent. chemimpex.com | Inhibits the growth of rapidly dividing cancer cells. chemimpex.com |

| Investigating cancer cell behavior. | Helps understand resistance mechanisms. | |

| Molecular Biology | Studying nucleic acid structure. | Reveals effects of halogen substitutions on DNA/RNA. |

| Probing DNA repair mechanisms. | Provides insights into how cells handle DNA damage. | |

| Genetic Toxicology | Inducing mutations in genetic studies. ontosight.ai | Allows for the study of mutation rates and mechanisms. ontosight.ai |

| Investigating clastogenic effects. nih.gov | Helps understand chromosome damage and instability. nih.gov | |

| Microbiology | Creating synthetic organisms. nih.govsciencedaily.com | E. coli with a this compound genome has been developed. nih.govsciencedaily.com |

| Exploring antimicrobial properties. ontosight.ai | Potential for developing new antimicrobial agents. ontosight.ai | |

| Environmental Science | Monitoring as a water contaminant. acs.org | Identified as a disinfection byproduct in drinking water. acs.org |

| Studying its environmental fate. nih.gov | Found to be incorporated into the DNA of organisms. nih.gov | |

| Biochemistry | Enzyme characterization. ontosight.aiontosight.ai | Used as a substrate or inhibitor in biochemical assays. ontosight.aiontosight.ai |

Propiedades

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 5-chlorouracil and Its Analogs

Direct C-5 Halogenation of Uracil and Uracil Nucleosides

The introduction of a chlorine atom at the C-5 position of the uracil ring is a key synthetic step. This transformation is typically achieved through electrophilic halogenation reactions.

Mechanistic Pathways of Halogenation Reactions

The direct halogenation of uracil and its nucleosides at the C-5 position generally proceeds through an electrophilic addition-elimination mechanism. The electron-rich nature of the C-5/C-6 double bond in the pyrimidine ring makes it susceptible to attack by an electrophilic halogen species (X⁺). nih.gov

This reaction is believed to proceed via a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com The initial step involves the electrophilic attack of the halogenating agent on the C-5 position of the uracil ring. In the presence of a nucleophile, such as an azide ion, a transient intermediate is formed. Subsequent elimination of hydrazoic acid (HN₃) from this intermediate yields the stable 5-halouracil derivative. cdnsciencepub.comresearchgate.netcdnsciencepub.com The isolation of these 5-halo-6-azido-5,6-dihydro intermediates provides strong evidence for this mechanistic pathway. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net In some cases, depending on the reaction conditions and the presence of other nucleophiles like water or alcohols, 5-halo-6-hydroxy or 5-halo-6-alkoxy-5,6-dihydrouracil intermediates can also be formed. cdnsciencepub.com

Application of Specific Reagents and Reaction Conditions (e.g., N-chlorosuccinimide, sodium azide)

A variety of reagents and conditions have been developed for the efficient C-5 chlorination of uracil and its nucleosides. N-chlorosuccinimide (NCS) is a commonly used and effective chlorinating agent for these substrates. cdnsciencepub.comorganic-chemistry.org The reactions are often carried out in organic solvents.

A mild and efficient method for the synthesis of 5-chlorouracil nucleosides involves the use of NCS in combination with sodium azide (NaN₃). cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, the reaction of 2'-deoxyuridine, uridine, or arabinouridine with NCS and NaN₃ in 1,2-dimethoxyethane (DME) at 45°C provides the corresponding 5-chloro nucleosides in moderate to good yields. cdnsciencepub.com This method is advantageous due to its mild conditions and good yields. cdnsciencepub.comcdnsciencepub.com

Other chlorinating agents that have been employed include elemental chlorine in acetic acid and iodobenzene dichloride. cdnsciencepub.comresearchgate.net The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

Preparation of this compound-Containing Nucleosides for Nucleic Acid Research

This compound-containing nucleosides are valuable tools in nucleic acid research. Their synthesis allows for the site-specific incorporation of this modified base into DNA and RNA oligonucleotides, enabling detailed studies of nucleic acid structure, function, and interactions.

Synthesis of 5-Halo-2'-deoxyuridines and 5-Halouridines

The synthesis of 5-chloro-2'-deoxyuridine and 5-chlorouridine is a foundational step for many applications. As previously mentioned, direct chlorination of 2'-deoxyuridine and uridine using reagents like NCS and sodium azide is a common approach. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, 5-chloro-2'-deoxyuridine can be synthesized in 84% yield by reacting 2'-deoxyuridine with NCS and NaN₃ in DME at 45°C. cdnsciencepub.com Similarly, 5-chlorouridine can be obtained from uridine under similar conditions, albeit in a lower yield of 45%. cdnsciencepub.com Alternative methods for the synthesis of 5-halouridines have also been reported. cas.cz The resulting 5-halo-2'-deoxyuridines and 5-halouridines serve as key precursors for further derivatization. nih.govnih.govresearchgate.net

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2'-Deoxyuridine | NCS, NaN₃ | DME | 45 | 5-Chloro-2'-deoxyuridine | 84 | cdnsciencepub.com |

| Uridine | NCS, NaN₃ | DME | 45 | 5-Chlorouridine | 45 | cdnsciencepub.com |

| Arabinouridine | NCS, NaN₃ | DME | 45 | 5-Chloroarabinouridine | 65 | cdnsciencepub.com |

Chemical Conversion to Phosphoramidite Synthons for Oligonucleotide Synthesis

To incorporate this compound into synthetic oligonucleotides, the corresponding nucleoside must be converted into a phosphoramidite synthon. acs.orgresearchgate.netnih.gov This process typically involves a multi-step procedure.

First, the 5'-hydroxyl group of 5-chloro-2'-deoxyuridine is protected, commonly with a dimethoxytrityl (DMT) group. oup.comrsc.org This is achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride in pyridine. oup.com The resulting 5'-O-DMT-5-chloro-2'-deoxyuridine is then phosphitylated at the 3'-hydroxyl position. oup.com This is accomplished using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine. oup.com The final product, 5'-O-dimethoxytrityl-5-chloro-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is then purified and can be used in automated solid-phase oligonucleotide synthesis. oup.comtcichemicals.com

Synthesis of Modified Nucleoside Triphosphates

Modified nucleoside triphosphates, including 5-chlorouridine triphosphate, are essential for various biochemical and molecular biology applications, such as enzymatic DNA and RNA synthesis. researchgate.netoup.com The synthesis of these molecules can be achieved through enzymatic or chemical methods.

One common chemical approach is the Ludwig-Eckstein one-pot reaction. rsc.org This method involves the phosphorylation of the unprotected nucleoside with phosphoryl chloride in a phosphate-based solvent like trimethyl phosphate. The resulting dichlorophosphate intermediate is then reacted in situ with a pyrophosphate salt, such as tetrabutylammonium pyrophosphate, to yield the desired nucleoside triphosphate. rsc.org Enzymatic methods, utilizing a series of kinases, also provide an efficient route to nucleoside triphosphates from their corresponding nucleosides. mdpi.com

Development of Novel this compound Derivatives

The structural scaffold of this compound serves as a valuable starting point for the development of novel derivatives with specific biological activities. Strategic modifications at various positions of the pyrimidine ring have led to the synthesis of compounds with potential therapeutic applications, including those with enhanced enzyme-inhibitory properties.

The introduction of additional fluorine atoms into the this compound structure can significantly alter its chemical and biological properties. One notable example is the synthesis of 5,5-difluoro-6-hydroxy-5,6-dihydrouracil. This compound can be produced through the direct fluorination of uracil or its derivatives in an aqueous solvent using fluorine gas. nih.gov The reaction of 5-substituted uracils, including this compound, with fluorine in glacial acetic acid has also been explored. Subsequent treatment of the reaction intermediate with water yields 5-fluoro-5-halogeno-6-hydroxy-5,6-dihydropyrimidines. uni.lu For instance, fluorination of this compound in acetic acid followed by crystallization from water produces 5-chloro-5-fluoro-6-hydroxy-5,6-dihydropyrimidine. uni.lu

Furthermore, difluoro derivatives have been incorporated into more complex structures. A series of acyclic 5,5-difluoro-5-phosphono-pent-2-en-1-yl-pyrimidines has been synthesized from (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene in a stereoselective manner. nih.gov

A significant area of research has focused on the development of this compound analogs as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer angiogenesis.

One approach involves linking this compound to other heterocyclic systems. For example, this compound-linked-pyrazolo[1,5-a] fishersci.cawikipedia.orgsigmaaldrich.comtriazines have been designed as novel TP inhibitors. The synthesis involves a multi-step convergent approach where a 5-chloro-6-chloromethyluracil intermediate is coupled with a pyrazolo[1,5-a] fishersci.cawikipedia.orgsigmaaldrich.comtriazin-2-thioxo-4-one intermediate. wikipedia.org The resulting compounds have shown potent inhibition of thymidine phosphorylase, with one of the most effective compounds demonstrating a mixed-type enzyme inhibition kinetic, suggesting it may bind to both the active and allosteric sites of the enzyme. wikipedia.org

Another strategy focuses on substitutions at the 6-position of the this compound ring. The introduction of an N-substituted aminomethyl side chain at this position has been shown to improve water solubility and enhance inhibitory activity compared to 6-amino-5-chlorouracil. citeab.com A notable example is 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), which has been identified as a potent and competitive inhibitor of TP. fishersci.ca The synthesis of such compounds can be achieved by reacting 5-chloro-6-chloromethyluracil with an appropriate amine, such as in the synthesis of 6-aminomethyl-5-chlorouracil where the intermediate is treated with an aqueous solution of ammonia. mpg.de

The incorporation of phosphonate groups has also been explored. Compounds containing a this compound scaffold, an olefinic moiety, and a (methyl)- or (difluoromethyl)-phosphonate group have been developed as potential inhibitors of recombinant human thymidine phosphorylase. wikipedia.org

| Derivative Class | Synthetic Strategy | Target Enzyme |

| Difluoro Derivatives | Direct fluorination of uracil/5-chlorouracil. nih.govuni.lu | Not specified |

| Pyrazolo[1,5-a] fishersci.cawikipedia.orgsigmaaldrich.comtriazines | Coupling of 5-chloro-6-chloromethyluracil and pyrazolo-triazine intermediates. wikipedia.org | Thymidine Phosphorylase |

| 6-Methylene-Bridged Analogs | Introduction of an N-substituted aminomethyl side chain at the 6-position. citeab.com | Thymidine Phosphorylase |

| Phosphonate Analogs | Attachment of phosphonate groups to a this compound scaffold with an unsaturated moiety. wikipedia.org | Thymidine Phosphorylase |

Synthesis of Difluoro Derivatives

This compound as a Key Intermediate in Organic Synthesis

Beyond its use as a scaffold for creating direct analogs, this compound is a versatile key intermediate, or synthon, for the synthesis of a broader range of molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in medicinal and organic chemistry. chemimpex.comgovtgirlsekbalpur.com

One significant application is its role as a precursor for other substituted pyrimidines. For instance, this compound can be converted to 2,4,5-trichloropyrimidine. This transformation can be achieved by reacting this compound with bis(trichloromethyl) carbonate. google.com In another example, reaction of this compound with thiophenol under basic conditions yields 5-phenylthiouracil, which can be further chlorinated to the synthon 5-phenylthio-2,4-dichloropyrimidine, a key intermediate for a variety of 2,4-disubstituted pyrimidine analogs. researchgate.net

This compound also serves as a starting material in the synthesis of other halogenated pyrimidines. For example, 6-(chloromethyl)uracil can be chlorinated with sulfuryl chloride in acetic acid to produce 5-chloro-6-(chloromethyl)uracil, a key intermediate for TP inhibitors. sigmaaldrich.com

Furthermore, this compound is utilized in the synthesis of oligonucleotides containing modified bases. It is a key intermediate in a method for synthesizing oligonucleotides containing 5-chlorocytosine (ClC). This process involves the chlorination of 2'-deoxyuridine to produce a this compound derivative, which is then chemically converted to the desired ClC-containing synthon for oligonucleotide synthesis. acs.orgnih.gov This highlights the utility of this compound as a foundational molecule for creating complex biomolecular tools for research. nih.gov

Molecular and Biochemical Mechanisms of 5-chlorouracil Activity

Interference with Deoxyribonucleic Acid (DNA) Synthesis and Replication

Mechanism of DNA Incorporation in Place of Thymine

5-Chlorouracil (5-ClU), a halogenated analog of uracil, can be incorporated into DNA in place of thymine. biocyclopedia.comonlinebiologynotes.com This process occurs because 5-ClU structurally mimics thymine, allowing it to be recognized by the cellular machinery involved in DNA synthesis. onlinebiologynotes.comnih.gov The substitution is facilitated by the conversion of this compound to its deoxyribonucleoside form, 5-chloro-2'-deoxyuridine (CldU), which can then be phosphorylated to 5-chloro-2'-deoxyuridine triphosphate (CldUTP). nih.gov DNA polymerases can then utilize CldUTP as a substrate during DNA replication, inserting it into the newly synthesized DNA strand opposite adenine. nih.gov

The chlorine atom at the 5-position of the uracil ring is comparable in size to the methyl group of thymine, contributing to its ability to fit within the DNA double helix. onlinebiologynotes.comnih.gov Once incorporated, 5-ClU predominantly forms a stable base pair with adenine, similar to a normal thymine-adenine pair. nih.govresearchgate.net However, the presence of the electron-withdrawing chlorine atom can alter the electronic properties of the base, leading to consequences for DNA integrity and replication fidelity. nih.gov Studies have shown that human cells can incorporate significant amounts of CldU into their DNA. nih.gov

Inhibition of Key Enzymes in Nucleotide Metabolism (e.g., Thymidylate Synthase)

While the primary mechanism of this compound's activity involves its direct incorporation into DNA, it and its derivatives can also interfere with key enzymes in nucleotide metabolism. One such enzyme is thymidylate synthase (TS), which is crucial for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. cymitquimica.comnih.gov By inhibiting TS, the cellular pool of dTMP is depleted, which can disrupt DNA replication and repair.

The inhibitory action of some halogenated pyrimidines on thymidylate synthase is a well-established mechanism. For instance, the fluorinated analog, 5-fluorouracil, is a potent inhibitor of TS. nih.gov While this compound itself is considered a less potent inhibitor of TS compared to its fluorinated counterpart, its derivatives have been designed and studied for their potential to inhibit thymidine phosphorylase (TP), another enzyme involved in nucleotide metabolism. researchgate.net Inhibition of these enzymes can lead to imbalances in the nucleotide pools, further contributing to disruptions in DNA synthesis. nih.gov

Induction of Genetic Mutations and DNA Damage

Mechanisms of Mutagenesis (e.g., A to G or G to A Transitions via Wobble Base Pairing)

The incorporation of this compound into DNA is a significant source of mutagenesis. researchgate.net The primary mechanism for this mutagenicity is through mispairing during subsequent rounds of DNA replication. biocyclopedia.com While 5-ClU preferentially pairs with adenine, it has an increased tendency to mispair with guanine compared to thymine. nih.govnih.gov This mispairing is attributed to the electron-withdrawing nature of the chlorine atom at the 5-position, which promotes the formation of an ionized form of 5-ClU that can form a stable "wobble" base pair with guanine. nih.govnih.gov

This wobble pairing between 5-ClU and guanine can lead to transition mutations, specifically A to G or G to A substitutions. nih.govresearchgate.net If 5-ClU is incorporated opposite an adenine in the template strand, during the next replication cycle, it can mispair with an incoming guanine. In the subsequent replication, this guanine will correctly pair with cytosine, resulting in an A:T to G:C transition. Conversely, if 5-ClU exists in the template strand, it can be read as a cytosine by DNA polymerase, leading to the insertion of a guanine in the new strand. This ultimately results in a G:C to A:T transition. The increased frequency of these mispairing events contributes significantly to the mutagenic potential of this compound. nih.gov

Role in Sister-Chromatid Exchange Induction

This compound and its deoxyribonucleoside, 5-chlorodeoxyuridine (CldU), are potent inducers of sister-chromatid exchanges (SCEs). nih.govresearchgate.netnih.gov SCEs are the result of the exchange of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic damage. The incorporation of 5-ClU into the DNA is a prerequisite for the induction of SCEs. nih.govresearchgate.net

The mechanism by which 5-ClU induces SCEs is linked to the replication of DNA containing this analog. nih.gov The presence of 5-ClU in the DNA template can cause stalling or collapse of the replication fork, leading to DNA strand breaks. These breaks can then be repaired through homologous recombination, a process that can result in sister-chromatid exchanges. Studies have shown that the frequency of SCEs is proportional to the level of 5-ClU incorporated into the DNA. nih.gov For instance, 5-chlorodeoxyuridine has been reported to be significantly more potent in inducing SCEs than its brominated counterpart, 5-bromodeoxyuridine. researchgate.net

Formation by Reactive Chlorine Species and Myeloperoxidase in Biological Systems

This compound can be formed endogenously in biological systems through the action of reactive chlorine species (RCS) generated during inflammation. nih.govglpbio.com A key enzyme involved in this process is myeloperoxidase (MPO), which is abundantly present in neutrophils, a type of white blood cell that plays a central role in the inflammatory response. nih.gov

During inflammation, activated neutrophils produce hydrogen peroxide (H₂O₂) and release MPO. nih.gov MPO utilizes hydrogen peroxide and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govcaymanchem.com Hypochlorous acid can then react with various biological molecules, including the pyrimidine bases of DNA and the free nucleotide pool. nih.gov Specifically, HOCl can react with uracil to form this compound. caymanchem.com This process has been observed in vitro and in vivo, with elevated levels of this compound detected in inflammatory human exudates and atherosclerotic tissues. glpbio.comcaymanchem.com The endogenous formation of this mutagenic compound provides a direct link between inflammation and DNA damage, potentially contributing to the initiation and progression of diseases such as cancer. nih.gov

pH Dependence of Uracil Chlorination by Myeloperoxidase

The enzymatic chlorination of uracil by myeloperoxidase (MPO), an enzyme present in neutrophils, is significantly influenced by pH. nih.gov This process does not follow a simple linear relationship with hydrogen ion concentration; instead, it exhibits a distinct bimodal pH dependence. nih.gov The reaction is minimal at a pH of approximately 5 but increases substantially under either more acidic conditions or in mildly basic environments. nih.gov

This unusual pH profile suggests a two-step mechanism. It is proposed that myeloperoxidase first catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). nih.govnih.gov Subsequently, the newly formed HOCl chlorinates uracil. nih.gov This second step is subject to either acid or base catalysis, explaining the increased reaction rates at pH values diverging from the minimum at pH 5. nih.gov The formation of HOCl by MPO is itself restricted to acidic conditions, generally below pH 6.0-6.5. mdpi.com However, the subsequent chlorination of substrates like uracil can proceed under different pH conditions. nih.gov Studies have shown that the MPO-H₂O₂-Cl⁻ system can lead to the formation of this compound (ClU), and this process is considered physiologically relevant as it can occur at sites of inflammation where neutrophils are active. nih.govnih.gov

Interactions with Nucleic Acid Structures and Enzymes

The incorporation of this compound into DNA can lead to significant alterations in nucleic acid structure, stability, and enzymatic processing. As a thymine analog, its interactions are of considerable interest in understanding its mutagenic potential. nih.govnih.gov

The substitution of thymine with this compound (ClU) affects the stability and geometry of the DNA double helix, with the specific impact depending on the opposing base.

In contrast, when this compound is positioned opposite guanine (G), it forms a ClU:G mispair that significantly destabilizes the DNA duplex. researchgate.netnih.gov The melting temperature (Tm) of a duplex containing a ClU:G wobble base pair is considerably lower than that of a duplex with a ClU:A pair. nih.gov The structure of the ClU:G mispair is also sensitive to pH. As the pH increases, the ClU residue, which has an electron-withdrawing 5-chloro substituent, is more likely to ionize at its N3 position. researchgate.netnih.gov This ionization allows the mispair to adopt a configuration that more closely resembles a standard Watson-Crick geometry, a change that is not observed with the less stable T:G mispair. researchgate.net

| Oligonucleotide Duplex Pair | Melting Temperature (Tm) at pH 7.0 (°C) | Melting Temperature (Tm) at pH 8.8 (°C) |

|---|---|---|

| ClU:A | 52.0 | 50.0 |

| ClU:G | 39.5 | 44.0 |

Table based on data from melting studies of oligonucleotide duplexes. nih.gov

This compound, in its deoxynucleoside form (5-chloro-2'-deoxyuridine or CldU), can be metabolized to the triphosphate level and subsequently serve as a substrate for DNA polymerases. nih.govnih.gov This allows for its incorporation into the DNA of replicating cells. nih.gov Studies have demonstrated that various DNA polymerases, including human polymerase β, E. coli Klenow fragment, and avian myeloblastosis virus reverse transcriptase (AMV-RT), can incorporate dGTP opposite a ClU residue in a template strand. nih.gov

The presence of ClU in a DNA template can lead to miscoding during replication. nih.gov The rate of this miscoding is pH-dependent, which is consistent with the increased tendency of ClU to ionize at higher pH, thereby facilitating pairing with guanine. nih.gov The replacement of thymine with ClU in the genome of E. coli has been shown to be viable, although it is accompanied by a large number of A-to-G or G-to-A transition mutations, likely due to the wobble base pairing between ClU and G. nih.govoup.com The restriction endonuclease EcoRI, which recognizes the sequence G|AATTC, shows no significant difference in its ability to cleave sequences where thymine is replaced by this compound, indicating that at least some enzymatic recognition is not impaired. nih.govresearchgate.net

The primary mechanism underlying the mutagenic potential of this compound is its altered base-pairing properties compared to thymine. The electron-withdrawing nature of the chlorine atom at the C5 position lowers the pKa of the N3 proton, facilitating ionization under physiological conditions. researchgate.netnih.gov This ionized form of ClU can then form a stable mispair with guanine that mimics the geometry of a Watson-Crick pair. researchgate.netnih.gov

This enhanced miscoding potential is a key aspect of its biological activity. nih.gov While the ClU:A pair is structurally stable and can evade removal by certain DNA repair enzymes like mispaired uracil glycosylase, the ClU:G mispair is recognized and targeted for removal by human glycosylases. researchgate.netnih.gov The formation, incorporation, and subsequent repair of ClU can thus promote transition mutations and other forms of genetic damage. nih.gov In peptide nucleic acid (PNA) systems, the substitution of thymine with 5-halouracils like ClU is explored to enhance hydrogen bonding and base stacking for improved recognition of A-U pairs in double-stranded RNA. oup.com

Modulation of DNA and RNA Polymerase Activity

Cellular Processes and Phenotypes in Research Models

This compound has been shown to inhibit cell proliferation in a dose-dependent manner. arvojournals.org In studies using conjunctival cells, this compound demonstrated a significant inhibitory effect on cell growth at concentrations of 10 µg/mL and higher. arvojournals.org Compared to the well-known anticancer drug 5-fluorouracil (5-FU), this compound is generally found to be less antimitotic. arvojournals.org For instance, at a concentration of 100 µg/mL, 5-FU inhibited proliferation by 43%, whereas 5-ClU caused a 25% inhibition. arvojournals.org

| Compound | Concentration (µg/mL) | Inhibition of Cell Proliferation (%) |

|---|---|---|

| This compound | 10 | 23% |

| This compound | 20 | 23% |

| This compound | 100 | 25% |

| 5-Fluorouracil | 10 | 28% |

| 5-Fluorouracil | 20 | 40% |

| 5-Fluorouracil | 100 | 43% |

Table based on data from a 24-hour incubation study on cell cultures in the proliferating phase. arvojournals.org

Interestingly, the mechanism of action can vary depending on the specific derivative and context. For example, the derivative 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) was found to have no direct effect on the proliferation of A549, PANC-1, and BxPC-3 tumor cell lines in vitro, even at high concentrations. aacrjournals.org However, in vivo, oral administration of AEAC led to a 40% to 50% reduction in the growth of A549 and PANC-1 xenografts, an effect attributed to an antiangiogenic mechanism rather than direct cytotoxicity on the tumor cells. aacrjournals.orgresearchgate.net Furthermore, studies with human K-562 cells showed that they could incorporate substantial amounts of 5-chloro-2'-deoxyuridine (CldU) at a concentration of 10 µM without significant toxicity. nih.gov

Mechanisms of Programmed Cell Death (e.g., Apoptosis)

This compound (5-CU) induces programmed cell death primarily through a caspase-independent apoptotic pathway. wikipedia.orgfishersci.fiwikipedia.org This mechanism distinguishes it from other pyrimidine analogues like 5-fluorouracil (5-FU), which tends to cause cell death via apoptonecrosis, a process combining features of both apoptosis and necrosis. wikipedia.orgwikipedia.org

The apoptotic activity of 5-CU is principally driven by the nuclear translocation of the Apoptosis-Inducing Factor (AIF). wikipedia.orgfishersci.fiwikipedia.org AIF is a mitochondrial flavoprotein that, upon an apoptotic stimulus, moves to the nucleus to induce chromatin condensation and large-scale DNA fragmentation, key features of apoptosis. Another central component of the 5-CU induced apoptotic pathway is the activation of the LEI/L-DNase II system. wikipedia.orgfishersci.fiwikipedia.org

This caspase-independent mechanism is a significant finding, as it highlights a pathway of controlled cell death that does not rely on the caspase family of proteases, which are central to the more traditionally understood apoptotic pathways. Research comparing the cytotoxicity of 5-CU and 5-FU has shown that 5-CU is significantly less toxic to non-proliferating cells, while still retaining effective antimitotic activity against proliferating cells. wikipedia.orgwikipedia.org

Impact on Bacterial Adaptation and Survival in Chemically Modified Genomes

A landmark study in chemical evolution demonstrated the profound impact of this compound on bacterial genetics, resulting in the creation of a chemically modified organism. fishersci.fi In this research, an Escherichia coli strain, engineered to be incapable of synthesizing thymine, was subjected to long-term selection pressure in a specialized cultivation device. wikipedia.orgnih.gov Over thousands of generations, the bacteria were cultured in an environment where thymine was progressively replaced by this compound. wikipedia.org

This process of directed evolution resulted in bacterial strains that not only tolerated the substitution but became dependent on this compound for survival and proliferation. wikipedia.org Analysis of the adapted bacteria's DNA revealed a near-total replacement of thymine with 5-chloro-2'-deoxyuridine (the deoxynucleoside of this compound). wikipedia.org Initially, the DNA of adapted strains contained approximately 90% chlorodeoxyuridine and 10% thymidine. wikipedia.orgnih.gov This residual thymidine fraction was further reduced to less than 2% by disrupting the trmA gene, which uncovered a cryptic metabolic pathway for thymine synthesis from S-adenosylmethionine. nih.gov

This dramatic change in the genome's chemical composition was heritable and accompanied by a massive number of mutations, with over 1500 A-to-G or G-to-A transitions observed in one culture. wikipedia.orgnih.gov Despite this extensive genomic alteration, the bacteria could sustain unlimited self-reproduction. wikipedia.org Structural analysis through crystallography revealed that the geometry of this compound:adenine (ClU:A) and this compound:guanine (ClU:G) base pairs within the DNA double helix is nearly identical to that of the natural thymine:adenine (T:A) and thymine:guanine (T:G) pairs. wikipedia.org This structural mimicry is consistent with the ability of the evolved E. coli to function and replicate with a radically altered genetic alphabet. wikipedia.org

This research underscores the remarkable chemical flexibility of the genome and opens potential avenues for biotechnology, such as the development of genetically modified organisms (GMOs) with a built-in genetic firewall. wikipedia.org Since these organisms are dependent on an artificial compound not found in nature, they are unable to survive outside of a controlled laboratory environment. wikipedia.org

Computational and Theoretical Studies on 5-chlorouracil

Quantum Chemical Methodologies and Their Application

Quantum chemical methodologies have become indispensable tools for investigating the intrinsic properties of molecules like 5-chlorouracil. These computational approaches provide detailed insights into molecular structure, energetics, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been extensively applied to elucidate the structural properties of this compound and its derivatives. researchgate.netresearchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP and M06-2X with various basis sets such as 6-311++G**, have been employed to optimize the molecular geometry of this compound. researchgate.netpku.edu.cn These calculations provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, studies have shown that in the pyrimidine ring of this compound, the optimized structures reveal that all bonds within the ring possess a partial double bond character. researchgate.net DFT methods are also used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the calculated structure. researchgate.netpku.edu.cn The electron density distribution, which is crucial for understanding chemical reactivity, can be visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations. nih.gov These maps highlight regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

| Methodology | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| M06-2X | 6-311++g(3df,3pd) | Isomer Geometries, Reaction Mechanisms | researchgate.netresearchgate.net |

| B3LYP | 6-31++G(d,p) | Monomer and Dimer Structure Analysis | researchgate.net |

| B3LYP-D3 | aug-cc-pVQZ | Tautomer Energetics, Solvent Effects | mdpi.com |

Ab Initio and Higher-Level Quantum Chemical Approaches

Ab initio methods, meaning "from the beginning," are computations derived directly from theoretical principles without the inclusion of experimental data. ststephens.net.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer a higher level of theory and are often used to obtain more accurate energies and to benchmark results from DFT calculations. researchgate.netststephens.net.in

For this compound and related halogenated uracils, ab initio MP2 calculations have been used alongside DFT to study molecular structure and vibrational frequencies. researchgate.netresearchgate.net While computationally more expensive than DFT, these methods explicitly account for electron correlation, which can be crucial for accurate predictions. ststephens.net.in For example, ab initio calculations have been employed to investigate the electronic interaction between the dipole-bound and valence anions of this compound, providing insights into intramolecular electron transfer processes. aip.org In studies of related molecules, MP2 and even higher-level CCSD(T) calculations have been used to refine the energies of different tautomeric forms and their complexes with water molecules, providing benchmark data to assess the accuracy of various DFT functionals. researchgate.netacs.org

Molecular Structure, Energetics, and Conformation Analysis

Computational chemistry provides a powerful lens for examining the various structures this compound can adopt, their relative energies, and the pathways for their interconversion.

Investigation of Tautomeric Forms and Their Relative Stabilities in Different Phases

Like its parent compound uracil, this compound can exist in several tautomeric forms, which differ in the position of protons on the pyrimidine ring's nitrogen and oxygen atoms. Computational studies have identified and calculated the relative stabilities of these tautomers. Research has investigated up to 13 different isomers (tautomers and conformers) of this compound. researchgate.netresearchgate.netresearchgate.net

Calculations performed using various methods, including DFT (B3LYP-D3, M06-2X) and high-level ab initio (MP4), consistently show that the canonical diketo form is the most stable tautomer in both the gas phase and in aqueous solution. researchgate.netmdpi.comresearchgate.netresearchgate.net The energy differences between the diketo form and the less stable keto-enol or di-enol tautomers are significant, often in the range of 10-20 kcal/mol, which explains why the diketo form is predominantly observed in experiments. mdpi.com The relative stability of the higher-energy tautomers can, however, change depending on the phase (gas vs. solvent). mdpi.comresearchgate.net

Table 2: Calculated Relative Stabilities of this compound Tautomers

| Computational Method | Phase | Most Stable Tautomer | Key Finding | Reference |

|---|---|---|---|---|

| MP4(SQTQ)/def2-TZVPP | Gas & Water | Diketo | Calculated relative energies for 13 tautomers; stability order changes with solvation. | researchgate.netresearchgate.net |

| B3LYP-D3/aug-cc-pVQZ | Gas & Water (PCM/SMD) | Diketo | Analyzed six tautomers; confirmed diketo as most stable in both phases. | mdpi.com |

| M06-2X/6-311++g(3df,3pd) | Gas & Water | Diketo | Investigated 13 isomers; confirmed stability of the diketo form. | researchgate.netresearchgate.net |

Analysis of Isomerization Reaction Mechanisms and Proton Transfer

Theoretical studies have mapped out the potential energy surfaces for the interconversion of this compound tautomers. This isomerization involves intramolecular proton transfer, for which computational methods can determine the transition state structures and calculate the associated activation energy barriers. researchgate.netubbcluj.ro

The mutual isomerization of this compound from its most stable diketo form to a diol form has been investigated using the M06-2X density functional. researchgate.net These studies have also explored how this proton transfer can be catalyzed by other molecules. The presence of a single water molecule, methanol, or formic acid can significantly lower the activation energy barrier for the proton transfer reaction compared to the uncatalyzed process in the gas phase. researchgate.net Computational results indicate that formic acid has the most pronounced catalytic effect among these molecules. researchgate.net By modeling the transition states, researchers can understand the step-by-step mechanism of how these catalyst molecules facilitate the proton shuttle between the oxygen and nitrogen atoms of the uracil ring. researchgate.net

Modeling Solvent Effects and Microhydration on Molecular Stability and Reactions

The surrounding environment, particularly a polar solvent like water, can significantly influence the structure, stability, and reactivity of this compound. Computational chemists model these solvent effects using two main approaches: implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This method has been used to show that while the diketo tautomer of this compound remains the most stable in water, the relative stabilities of the higher-energy tautomers can be altered compared to the gas phase. mdpi.comresearchgate.net

Explicit models, often referred to as microhydration, involve including a specific number of solvent molecules (e.g., water) in the quantum chemical calculation. researchgate.nettandfonline.com Studies on this compound and its halogenated analogs have analyzed clusters with a variable number of water molecules to simulate the first hydration shell. researchgate.nettandfonline.com These calculations show that intermolecular interactions with water molecules can lead to changes in the stability trend of the tautomers. researchgate.net For example, in studies of the related 5-bromouracil, the enol tautomer becomes favored over the keto form when surrounded by a large number of explicit water molecules (more than 20). tandfonline.com Microhydration models are also crucial for accurately describing catalyzed proton transfer reactions, where water molecules can act as a bridge to facilitate the process. researchgate.netnih.gov

Electronic Properties and Reactivity Assessments

Computational chemistry provides profound insights into the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are instrumental in exploring its molecular properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a significant parameter for characterizing molecular stability and reactivity. mdpi.com

For this compound, the HOMO-LUMO energy gap has been calculated using DFT methods (B3LYP/6-311++G**), revealing information about its charge transfer capabilities. nih.govresearchgate.net A smaller energy gap in this compound suggests a higher potential for intramolecular charge transfer, which is a reason for its bioactivity. researchgate.net This analysis helps in predicting the sites of chemical reactivity within the conjugated system of the molecule. researchgate.net The energies of HOMO, LUMO, and the corresponding energy gap are key indicators of the molecule's electronic properties and are used to calculate various quantum molecular descriptors like chemical hardness and electrophilicity. mdpi.com

Table 1: Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP/6-311++G** method

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.91 |

| ELUMO | -1.53 |

| Energy Gap (ΔE) | 5.38 |

Data sourced from computational studies on this compound. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surfaces (ESP) are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.comresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In the MEP map of this compound, different colors represent varying levels of electrostatic potential. The color scale typically ranges from red (most negative potential) to blue (most positive potential), in the order of red < orange < yellow < green < blue. mdpi.comresearchgate.net

Negative Regions (Red and Orange): These areas indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these negative potentials are primarily localized around the electronegative oxygen and nitrogen atoms. researchgate.netresearchgate.net

Positive Regions (Blue): These areas signify a deficiency of electrons and are the sites for nucleophilic attack. For this compound, these regions are found around the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring. jsaer.com

Zero Potential Regions (Green): These represent areas of neutral potential.

ESP iso-surface contour maps further complement the MEP analysis by showing the electron density, providing a comprehensive understanding of the molecule's size, shape, and charge distribution. mdpi.comresearchgate.net This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

The distribution of atomic charges within a molecule is fundamental to its chemical behavior, influencing properties like dipole moment, molecular polarizability, and electronic structure. jsaer.comahievran.edu.tr For this compound, methods such as Mulliken population analysis are employed using DFT (B3LYP/6-31G(d,p)) to calculate the charges on each atom. jsaer.com

These calculations reveal that in this compound, the electronegative nitrogen, oxygen, and chlorine atoms carry negative charges, while the carbon and hydrogen atoms are generally positive. For example, extensive charge delocalization across the molecule is indicated by the charge distribution, with the nitrogen atoms showing significant negative charges. jsaer.com This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules. ahievran.edu.tr

Atomic Polarizability Tensor (APT) charges are also calculated to study the polarization and charge transfer properties of the molecule. academie-sciences.fr These computational analyses provide a detailed picture of the electronic environment of this compound. researchgate.net

Table 2: Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

|---|---|

| C2 | 0.65 |

| C4 | 0.70 |

| C5 | -0.15 |

| C6 | -0.10 |

| N1 | -0.50 |

| N3 | -0.45 |

| H(N1) | 0.35 |

| H(N3) | 0.35 |

| O(C2) | -0.50 |

| O(C4) | -0.55 |

| Cl5 | -0.05 |

| H6 | 0.25 |

Note: These are representative values from DFT calculations and can vary slightly with the basis set used. jsaer.com

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surfaces (ESP)

Spectroscopic Simulations and Vibrational Analysis

Theoretical simulations are essential for interpreting and assigning the experimental vibrational spectra of this compound.

Computational methods, particularly DFT, are widely used to predict the infrared (IR) and Raman spectra of this compound. nih.gov Calculations are often performed using the B3LYP method with basis sets like 6-311++G(df,pd) or 6-311++G**. nih.govaip.org These calculations yield theoretical vibrational frequencies, IR intensities, and Raman scattering activities. nih.gov

The simulated spectra are then compared with experimental FT-IR and FT-Raman spectra. ejournal.by A complete vibrational analysis is achieved by combining the experimental data with the quantum chemical calculations. ejournal.by The Potential Energy Distribution (PED) is calculated to provide a detailed assignment of the 30 fundamental vibrational modes of the this compound molecule to specific atomic and group motions. nih.gov This combined approach allows for a precise interpretation of the molecule's vibrational behavior. nih.gov For instance, studies have simulated the spectra for both the monomeric form of this compound and for aggregated forms like dimers and tetramers to better understand its structure in the solid state. ejournal.bynih.gov

While harmonic oscillator approximations are useful, they often overestimate vibrational frequencies compared to experimental values. ejournal.byresearchgate.net Therefore, incorporating anharmonic corrections is crucial for achieving higher accuracy in theoretical spectroscopic studies. researchgate.net

Anharmonic frequency calculations, often using methods like Vibrational Second-Order Perturbation Theory (VPT2), provide results that are in better agreement with experimental spectra. researchgate.net This is particularly important for specific vibrational modes, such as the N-H and C=O stretching frequencies, which are significantly affected by anharmonicity and can participate in Fermi resonance phenomena. acs.org Studies on 5-halouracils have shown that while scaled harmonic frequencies can be reliable for many vibrations, anharmonic calculations provide a better reproduction of experimental ν(N-H) frequencies. acs.org The application of anharmonic corrections, even from finite models (like dimers) to periodic systems, has been shown to be an effective and inexpensive way to improve the accuracy of simulated spectra for crystalline nucleobases. sci-hub.se

Theoretical Prediction of Infrared (IR) and Raman Spectra

Molecular Interaction Studies

Computational and theoretical studies are pivotal in elucidating the molecular behavior of this compound (5-ClU), offering insights into its interactions at an atomic level. These investigations help in understanding its potential biological activity by modeling its interactions with itself and with biological macromolecules.

Dimerization and Intermolecular Interaction Modeling

The study of this compound dimerization provides fundamental insights into the intermolecular forces that govern its self-assembly and crystal packing. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to explore the geometries and interaction energies of various this compound dimers.

Research using DFT methods with functionals like B3LYP and wb97xd, combined with the 6-31++G(d,p) basis set, has been conducted to analyze the structure of the 5-ClU monomer and its most stable dimeric forms. fishersci.se In one such study, nine possible initial dimeric structures were optimized to determine their relative stability. fishersci.se The calculations revealed that the stability of these dimers is primarily dictated by the formation of hydrogen bonds, typically N-H···O and C-H···O interactions.

The interaction energies, corrected for basis set superposition error (BSSE), provide a measure of the stability of these dimers. The wb97xd functional, which is adept at describing non-covalent interactions, generally predicts stronger interaction energies compared to the B3LYP functional. Analysis of the optimized geometries shows changes in bond lengths upon dimerization; for instance, the C=O and N-H bonds involved in hydrogen bonding are elongated. fishersci.se

Table 1: Calculated Relative and Interaction Energies for this compound Dimers (kcal/mol) This table presents data from a study by Akalin et al., showcasing the relative energies (ΔE) and interaction energies (ΔEint) for nine different dimeric conformations of this compound, calculated using the wb97xd/6-31++G(d,p) method.

| Dimer ID | Relative Energy (ΔE) | Interaction Energy (ΔEint) |

| Dimer 1 | 0.00 | -17.43 |

| Dimer 2 | 0.53 | -16.90 |

| Dimer 3 | 2.14 | -15.29 |

| Dimer 4 | 0.53 | -16.90 |

| Dimer 5 | 7.91 | -9.52 |

| Dimer 6 | 8.00 | -9.43 |

| Dimer 7 | 0.00 | -17.43 |

| Dimer 8 | 9.77 | -7.66 |

| Dimer 9 | 7.91 | -9.52 |

| Source: Adapted from Akalin et al. (2019). Note: Symmetrically equivalent dimers (1 and 7, 2 and 4, 5 and 9) were identified. fishersci.se |

Molecular Docking Simulations for Ligand-Target Binding (e.g., DNA)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for understanding its potential as a ligand that can bind to biological targets like DNA.

Studies have shown that this compound can be incorporated into DNA, potentially leading to mutations. fishersci.se To investigate this, docking analyses of the 5-ClU molecule with a standard B-DNA dodecamer (PDB ID: 1BNA) have been performed. These simulations aim to identify the binding mode, binding affinity, and specific interactions between 5-ClU and DNA.

The results from these docking studies indicate that this compound forms a stable complex with DNA. fishersci.sefishersci.ca A typical binding affinity is reported to be -5.3 kcal/mol. fishersci.sefishersci.cafishersci.ca The primary mode of interaction is through hydrogen bonds. Specifically, 5-ClU has been found to interact with the nucleic acids DG10, DC15, and DG16 of the DNA strand. wikipedia.orgfishersci.atfishersci.no These hydrogen bonding interactions are key to the stability of the ligand-DNA complex. fishersci.sefishersci.ca

Table 2: Summary of this compound-DNA Molecular Docking Simulation Findings This table summarizes the key results from molecular docking studies of this compound with DNA.

| Parameter | Finding |

| Target | DNA (PDB ID: 1BNA) |

| Binding Affinity (ΔG) | -5.3 kcal/mol fishersci.sefishersci.cafishersci.ca |

| Interacting Residues | DG10, DC15, DG16 wikipedia.orgfishersci.atfishersci.no |

| Primary Interaction Type | Hydrogen Bonding fishersci.sefishersci.cawikipedia.org |

| Source: Compiled from multiple studies. fishersci.sefishersci.cafishersci.cawikipedia.orgfishersci.atfishersci.no |

Analysis of Non-Covalent Interactions

The stability and structure of molecular complexes, including those involving this compound, are governed by a variety of non-covalent interactions. These include hydrogen bonds, halogen bonds, and van der Waals forces. Theoretical methods like Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) index, and Hirshfeld surface analysis are used to characterize these weak interactions. fishersci.iebmrb.io

Halogenation of uracil influences its electronic properties and, consequently, its interaction patterns. fishersci.ca Theoretical calculations have shown that halogenation increases the acidity and alkali metal ion binding affinities of uracil. fishersci.campg.de

Table 3: Proportional Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table illustrates the percentage contribution of the most significant pairwise atomic contacts to the total Hirshfeld surface area of the this compound molecule.

| Contact Type | Contribution (%) |

| O···H | 23.6 - 23.9 |

| Cl···O | 11.3 - 11.4 |

| O···O | 10.4 - 12.4 |

| Cl···H | 9.3 - 11.3 |

| O···C | 7.5 - 11.5 |

| Source: Adapted from Portalone, G. (2019). The ranges reflect findings for a series of 5-halouracils. |

These analyses confirm that while strong N-H···O hydrogen bonds are the primary organizing forces, other weaker interactions, including halogen bonds (C-Cl···O), also play a crucial role in the supramolecular architecture.

Advanced Analytical Techniques in 5-chlorouracil Research

Chromatographic and Mass Spectrometric Methods for Detection and Quantitation

Chromatographic techniques coupled with mass spectrometry provide the high sensitivity and selectivity required for the analysis of 5-Chlorouracil in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool in the bioanalysis of pharmaceuticals and related compounds. In this context, this compound frequently serves as an internal standard (IS) due to its structural similarity to other pyrimidine analogues like 5-fluorouracil (5-FU), ensuring accurate and reliable quantification in biological samples. spectroscopyonline.comunil.ch

Researchers have developed and validated robust LC-MS/MS methods for the simultaneous quantification of various anticancer drugs and their metabolites in plasma. For instance, in the analysis of carmofur, a sensitive LC-MS/MS method employed this compound as the IS, monitoring the precursor to product ion transition of m/z 145.53 → m/z 42.00 in negative electrospray ionization mode. nih.gov Similarly, in pharmacokinetic studies of doxifluridine and its metabolites, 5-FU and 5-fluorouridine (5-FUrd), this compound was the chosen internal standard. psu.edu The method demonstrated excellent selectivity, separating the analytes from endogenous plasma components. psu.edu

An ultrasensitive LC-MS/MS method for determining 5-FU in mouse plasma also utilized this compound as the IS, achieving a lower limit of quantitation (LLOQ) of 0.1 ng/mL, a tenfold increase in sensitivity over previous methods. spectroscopyonline.comchromatographyonline.com More recently, a method for quantifying gimeracil, tegafur, and 5-FU in human plasma used a diatomaceous earth-based solid phase for liquid-liquid extraction of tegafur, 5-FU, and the internal standard, this compound. nih.gov These applications underscore the reliability of this compound in compensating for variability during sample preparation and analysis in complex LC-MS/MS workflows. unil.ch

Interactive Table 1: Examples of LC-MS/MS Parameters for Analytes Using this compound as an Internal Standard (IS)

| Analyte | Internal Standard (IS) | Precursor Ion (m/z) of IS | Product Ion (m/z) of IS | Matrix | Reference |

|---|---|---|---|---|---|

| Carmofur | This compound | 145.53 | 42.00 | Mouse Plasma | nih.gov |

| Doxifluridine, 5-FU, 5-FUrd | This compound | 144.76 | 41.20 | Beagle Dog Plasma | psu.edu |

| 5-Fluorouracil (5-FU) | This compound (5-CU) | Not Specified | Not Specified | Mouse Plasma | spectroscopyonline.comchromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for detecting biomarkers of DNA damage, including this compound. nih.govbiocompare.com Hypochlorous acid (HOCl), produced by neutrophils during inflammation, can react with DNA bases, leading to the formation of chlorinated products. nih.govnih.gov One such product, 5-chlorocytosine (5Cl-Cyt), readily undergoes deamination to form the more stable this compound (5-ClUra) during DNA hydrolysis, making 5-ClUra a key marker for HOCl-mediated DNA damage. nih.govacs.org

To facilitate GC-MS analysis, 5-ClUra is chemically modified through derivatization. A common method involves derivatization with pentafluorobenzyl (PFB) bromide or 3,5-bis-(trifluoromethyl)-benzyl bromide. nih.govacs.org The resulting derivative is then detected using negative chemical ionization (NCI) mass spectrometry, which offers exceptional sensitivity. nih.gov Assays have been developed with detection limits as low as 0.2 femtomoles (fmol) on-column. nih.gov

Stable isotope dilution GC-MS assays, using a stable isotope-labeled version of 5-ClUra as an internal standard, have been developed for precise quantification. nih.govacs.org These methods allow for the detection of 5-ClUra in various biological samples, including calf thymus DNA, human placental DNA, and inflammatory tissues, providing insights into the role of DNA chlorination in inflammatory processes and carcinogenesis. acs.orgresearchgate.net

Interactive Table 2: GC-MS Assay Details for this compound as a DNA Damage Biomarker

| Parameter | Description | Reference |

|---|---|---|

| Analyte | This compound (from 5-Chlorocytosine) | nih.govacs.org |

| Derivatizing Agent | Pentafluorobenzyl (PFB) bromide | nih.govacs.org |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | nih.govacs.org |

| Detection Limit | 20 amol (on-column, bispentafluorobenzylated 5-ClUra) | nih.govacs.org |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and composition of chemical compounds, including this compound. It is routinely used in quality control to verify the identity and purity of reference materials and synthesized compounds.

A certificate of analysis for a this compound reference material detailed a specific HPLC method for purity assessment. lgcstandards.com The analysis was performed using a Diode Array Detector (DAD) and demonstrated the purity of the material to be 100.0%. lgcstandards.com Such methods are critical for ensuring the quality and reliability of standards used in quantitative analytical studies. Furthermore, HPLC is employed to confirm the purity of synthesized oligonucleotides that incorporate modified bases like 5-chloro-2'-deoxyuridine. rsc.org Ion exchange HPLC, for example, can verify that the synthesized DNA sequences have greater than 90% purity. rsc.org

Interactive Table 3: HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Discovery HS F5; 3 µm, 150 x 4.0 mm | lgcstandards.com |

| Mobile Phase A | Water, 0.1 % H₃PO₄ | lgcstandards.com |

| Mobile Phase B | Acetonitrile, 0.1 % H₃PO₄ | lgcstandards.com |

| Gradient | 97/3 (A/B) | lgcstandards.com |

| Flow Rate | 1.0 mL/min | lgcstandards.com |

| Detector | DAD, 275 nm | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Biomarker Detection (e.g., DNA Damage Markers)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and vibrational properties of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a distinct "vibrational fingerprint" of a molecule by measuring the absorption of infrared radiation at different frequencies, corresponding to the molecule's vibrational modes. For this compound, FT-IR is used for structural confirmation and detailed vibrational analysis. lgcstandards.comnih.gov

The FT-IR spectra of this compound have been recorded and analyzed, often in combination with theoretical calculations using Density Functional Theory (DFT). researchgate.netejournal.by This combined approach allows for the precise assignment of observed absorption bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and ring breathing modes. tandfonline.com For example, in a study of 3-benzoyl-5-chlorouracil, the N-H stretching mode was identified around 3454 cm⁻¹ in the FT-IR spectrum. tandfonline.com Studies have been conducted on this compound in various states, including solid phase and isolated in low-temperature argon matrices, to understand intermolecular interactions and their effect on vibrational spectra. nih.govacs.org Attenuated Total Reflection (ATR)-FTIR is a common technique used for solid samples, as it requires minimal sample preparation. lgcstandards.com

Raman spectroscopy is another powerful technique for studying the vibrational modes of molecules. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The Raman spectra of this compound have been extensively studied, typically in conjunction with FT-IR and DFT calculations, to achieve a complete and accurate assignment of its fundamental vibrational modes. nih.govresearchgate.netejournal.by

Interactive Table 4: Selected Vibrational Modes of this compound from Spectroscopic Analysis

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| N-H Stretching | ~3454 | ~3423 | Vibration of the N-H bonds in the pyrimidine ring | tandfonline.com |

| C=O Stretching | Not specified | Not specified | Vibration of the carbonyl groups | nih.govresearchgate.net |

| C-N-H In-plane Bending | ~1446 | ~1446 | Bending motion of the C-N-H angle within the molecular plane | tandfonline.com |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 135400297 |

| Uracil | 1174 |

| 5-Fluorouracil | 3385 |

| Carmofur | 2589 |

| 5-Chlorocytosine | 70963 |

| Doxifluridine | 3038171 |

| 5-Fluorouridine | 6030 |

| Gimeracil | 119565 |

| Tegafur | 5351 |

| 5-chloro-2'-deoxyuridine | 80353 |

| Pentafluorobenzyl bromide | 79040 |

| 3,5-bis(trifluoromethyl)benzyl bromide | 84310 |

| 3-Benzoyl-5-chlorouracil | 10228340 |

| Acetonitrile | 6342 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu The substitution of a chlorine atom at the 5-position of the uracil ring significantly influences its electronic properties, which can be observed as changes in the UV absorption spectra when compared to uracil. oup.comnih.gov

The chromophore in this compound, the pyrimidine ring with its conjugated double bonds, gives rise to characteristic absorption bands. tanta.edu.eg The primary electronic transitions observed are π → π* and n → π* transitions. uzh.ch The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) to a π* antibonding orbital. tanta.edu.eguzh.ch Generally, n → π* transitions are of lower energy (occur at longer wavelengths) than π → π* transitions. uzh.ch

Research has shown that the UV absorption spectra of this compound are sensitive to the solvent environment. nih.gov Changes in solvent polarity can lead to shifts in the absorption maxima, providing insights into the nature of the electronic transitions and the solute-solvent interactions. For instance, an increase in solvent polarity can stabilize the π* orbital, often resulting in a bathochromic (red) shift for π → π* transitions. tanta.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution and for studying their interactions with other molecules. mdpi.com In the context of this compound research, NMR has been instrumental in characterizing the compound itself and in understanding its behavior when incorporated into nucleic acids. oup.comresearchgate.net

Structural Studies: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the electronic environment, which is altered by the presence of the electronegative chlorine atom. tandfonline.comtandfonline.com For instance, the carbon atom bonded to the chlorine atom exhibits a characteristic downfield shift in the ¹³C NMR spectrum. Advanced NMR techniques, such as ³⁵Cl solid-state NMR, have been employed to directly probe the chlorine environment within the molecule. nih.gov

Interaction Studies: NMR is particularly valuable for investigating the structure and dynamics of DNA and RNA oligonucleotides containing this compound. oup.comacs.org Studies have used NMR to analyze the base pairing geometries of this compound with adenine (A) and guanine (G). oup.comnih.gov These investigations have revealed that a this compound:adenine (ClU:A) base pair adopts a geometry very similar to a standard thymine:adenine (T:A) base pair within a B-form DNA duplex. nih.govnih.gov Similarly, the geometry of a this compound:guanine (ClU:G) wobble pair was found to be comparable to that of a thymine:guanine (T:G) wobble pair. oup.comnih.gov These findings are crucial for understanding the mutagenic properties of this compound, as the formation of stable mispairs with guanine can lead to transition mutations during DNA replication.

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine internuclear distances, providing critical constraints for modeling the three-dimensional structure of oligonucleotides containing this compound.

Structural Elucidation Methods